molecular formula C13H11F3N6S B2418222 2-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 2380184-68-7

2-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B2418222
CAS RN: 2380184-68-7
M. Wt: 340.33
InChI Key: SSYYREYHRDLHDO-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .


Synthesis Analysis

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Future Directions

The development of new drug molecules that offer some of the greatest hopes for success in the present and future epoch is an urgent requirement . Thiophene and its derivatives have proven to be effective drugs in the present disease scenario, making them a promising area for future research .

properties

IUPAC Name

2-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6S/c1-8-18-10(13(14,15)16)5-11(19-8)17-6-9-7-22(21-20-9)12-3-2-4-23-12/h2-5,7H,6H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYYREYHRDLHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NCC2=CN(N=N2)C3=CC=CS3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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